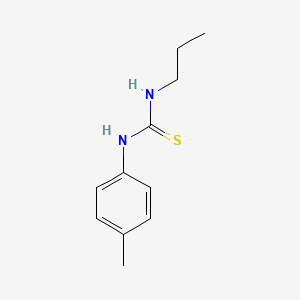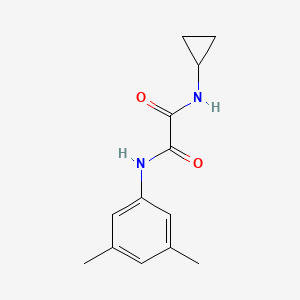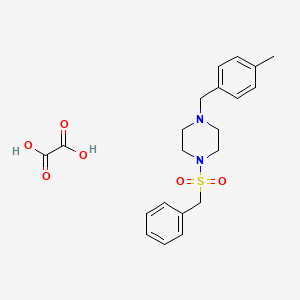![molecular formula C17H19N3O8S2 B3946568 1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3946568.png)
1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate
Übersicht
Beschreibung
1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is commonly known as NTS and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Wirkmechanismus
NTS exerts its pharmacological effects by inhibiting 1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate, which are enzymes that regulate the phosphorylation status of proteins involved in cell signaling pathways. By inhibiting this compound, NTS can modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
NTS has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, NTS has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. However, further studies are needed to fully elucidate the biochemical and physiological effects of NTS.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using NTS in lab experiments is its potent and selective inhibition of 1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate, which makes it a valuable tool for studying the role of this compound in various cellular processes. However, NTS has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on NTS. One area of interest is the development of NTS-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of NTS and to identify potential off-target effects. Finally, the development of more efficient and scalable synthesis methods for NTS could facilitate its use in drug development and other applications.
Wissenschaftliche Forschungsanwendungen
NTS has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders. Its ability to selectively inhibit 1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate, which are involved in the regulation of cell signaling pathways, makes it a promising target for drug development. Several studies have shown that NTS exhibits potent anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. Additionally, NTS has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2.C2H2O4/c19-18(20)14-3-1-2-4-15(14)24(21,22)17-8-6-16(7-9-17)11-13-5-10-23-12-13;3-1(4)2(5)6/h1-5,10,12H,6-9,11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXDRESKYABQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3946512.png)
![4-chloro-2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3946518.png)
![N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide](/img/structure/B3946522.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3946527.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(methylsulfonyl)piperazine](/img/structure/B3946532.png)
![2-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3946534.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B3946540.png)


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B3946563.png)
![N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide](/img/structure/B3946579.png)
methanol](/img/structure/B3946583.png)